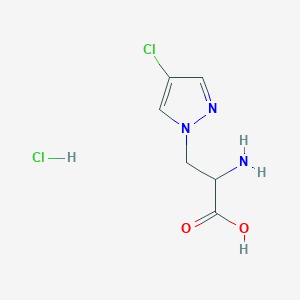

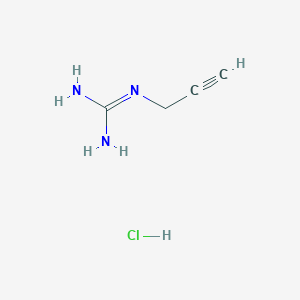

2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . The specific molecular structure analysis for “this compound” is not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Modification of Polymers

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride, through a condensation reaction. This modification enhanced the thermal stability and biological activities of the polymers, indicating potential for medical applications due to their improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Cancer Research

Compounds related to this compound have shown potential in cancer treatment. Specifically, derivatives acting as Aurora kinase inhibitors may be useful for treating cancer due to their ability to inhibit Aurora A (ヘンリー,ジェームズ, 2006).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This showcases the role of similar compounds in facilitating the creation of diverse chemical libraries for research and development purposes (Roman, 2013).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including structures related to this compound, were synthesized and evaluated for their antimicrobial and anticancer activities. Compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and showed significant antimicrobial activity, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Eco-friendly Synthesis of Heterocyclic Compounds

An economical and eco-friendly synthesis strategy was developed for pyrazolyl α-amino esters derivatives, demonstrating the potential of using related compounds for the synthesis of new active biomolecules. This research emphasizes the importance of green chemistry in the synthesis of heterocyclic compounds that may have biological relevance (Mabrouk et al., 2020).

Propriétés

IUPAC Name |

2-amino-3-(4-chloropyrazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBURGOFCRKYIQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)